molecular formula C23H37N3O3S B2572664 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide CAS No. 941999-78-6

4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide

Cat. No.: B2572664
CAS No.: 941999-78-6
M. Wt: 435.63
InChI Key: WVRFULCRUNZATD-UHFFFAOYSA-N
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Description

4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide is a complex organic compound that features a cyclohexane ring substituted with a butyl group and a carboxamide group The compound also includes a phenylpiperazine moiety linked via a sulfonyl ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Cyclohexanecarboxamide Core:

    Introduction of the Phenylpiperazine Moiety:

    Sulfonylation and Coupling:

Industrial Production Methods: Industrial production would scale up these reactions, optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide under strong reducing conditions.

    Substitution: The aromatic ring in the phenylpiperazine moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfone derivatives or hydroxylated products.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology and Medicine:

  • Potential applications in the development of drugs targeting neurological disorders due to the presence of the phenylpiperazine moiety, which is known to interact with serotonin and dopamine receptors.
  • Investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating Alzheimer’s disease.

Industry:

  • Could be used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The compound’s mechanism of action in biological systems likely involves interaction with neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating their activity. The sulfonyl group may enhance binding affinity and selectivity by interacting with specific amino acid residues in the target proteins.

Comparison with Similar Compounds

    4-butyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Lacks the sulfonyl group, which may reduce binding affinity and selectivity.

    N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclohexanecarboxamide: Lacks both the butyl group and the sulfonyl group, potentially altering its pharmacokinetic properties.

Uniqueness:

  • The presence of the sulfonyl group in 4-butyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide enhances its binding interactions and selectivity for certain biological targets, making it a more potent and selective compound compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-butyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3O3S/c1-2-3-7-20-10-12-21(13-11-20)23(27)24-14-19-30(28,29)26-17-15-25(16-18-26)22-8-5-4-6-9-22/h4-6,8-9,20-21H,2-3,7,10-19H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFULCRUNZATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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